3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol

Catalog No.
S13086763
CAS No.
918138-93-9
M.F
C19H22OSi
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol

CAS Number

918138-93-9

Product Name

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol

IUPAC Name

3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol

Molecular Formula

C19H22OSi

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H22OSi/c1-4-19(20,16-15-17-11-7-5-8-12-17)21(2,3)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3

InChI Key

TZILYYOKNRGIMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC1=CC=CC=C1)(O)[Si](C)(C)C2=CC=CC=C2

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is a silane compound characterized by a phenyl group attached to a silicon atom, which is further bonded to two methyl groups. The compound features a phenyl-substituted alkyne with an alcohol functional group. Its molecular formula is C15H20O1SiC_{15}H_{20}O_{1}Si, and it has a molecular weight of approximately 252.4 g/mol. The structure of this compound can be represented as follows:

C15H20OSi\text{C}_{15}\text{H}_{20}\text{O}\text{Si}

This compound is notable for its potential applications in organic synthesis and materials science due to the unique properties imparted by the silicon atom and the alkyne functional group.

Typical of alkynes and alcohols. Key reactions include:

  • Nucleophilic substitutions: The alcohol group can act as a nucleophile, allowing for substitution reactions with halides or other electrophiles.
  • Cross-coupling reactions: The presence of the alkyne moiety makes it suitable for coupling reactions, such as Sonogashira coupling, where it can react with aryl halides in the presence of palladium catalysts.
  • Hydrolysis: The silane bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of silanol compounds.

The synthesis of 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol typically involves several steps:

  • Preparation of starting materials: This may include synthesizing 1-phenylpent-1-en-4-yne from simpler precursors.
  • Silane addition: The key step involves reacting the alkyne with dimethylphenylsilane in the presence of a catalyst such as platinum chloride (PtCl2) along with a ligand (e.g., XPhos) under an inert atmosphere. This step forms the silane bond while introducing the dimethyl(phenyl)silyl group.
  • Purification: The product is purified using column chromatography techniques.

For example, one method described involves using PtCl2 and XPhos to facilitate the reaction between 1-phenylpent-1-en-4-yne and dimethylphenylsilane, yielding the desired compound in good yield after purification .

3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol has several potential applications:

  • Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Materials science: Due to its silicon content, it can be utilized in creating silicone-based materials with unique properties.
  • Pharmaceutical development: Investigating its biological activity could lead to new drug candidates.

Interaction studies involving 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol could focus on its reactivity with various nucleophiles and electrophiles, assessing how these interactions influence its stability and reactivity profile. Additionally, studies on its interactions with biological targets could reveal insights into its potential therapeutic applications.

Several compounds share structural similarities with 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol. These include:

Compound NameStructureUnique Features
3-Methyl-1-phenyldecyneC_{13}H_{18}Contains a longer carbon chain; lacks silicon
Dimethyl(phenyl)silaneC_{10}H_{12}SiSimpler structure; no alkyne or alcohol functionality
4-(Dimethyl(phenyl)silyl)-2-butyneC_{12}H_{16}SiDifferent positioning of functional groups; similar silicon chemistry

Uniqueness

The uniqueness of 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol lies in its combination of a silane moiety with an alkyne and an alcohol functional group, which may confer distinct chemical reactivity and potential biological activity not found in simpler analogs or other silane derivatives.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

294.143991855 g/mol

Monoisotopic Mass

294.143991855 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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